2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid
Overview
Description
“2-Amino-6-(trifluoromethyl)pyridine” is a 2-amino-substituted nitrogen-containing six-membered heterocyclic compound . It is used as an important pharmaceutical intermediate . The empirical formula is C6H5F3N2 and its molecular weight is 162.11 .
Synthesis Analysis
The synthesis of “2-Amino-6-(trifluoromethyl)pyridine” can be achieved by the chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine, acetamidine hydrochloride, NaOH, H2O, and dimethyl sulfoxide under certain conditions . It has been used as a substrate in a one-pot synthesis of the corresponding 7-aza-indole .
Molecular Structure Analysis
The molecular structure of “2-Amino-6-(trifluoromethyl)pyridine” can be represented by the SMILES string Nc1cccc(n1)C(F)(F)F
. The InChI representation is 1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11)
.
Chemical Reactions Analysis
The trifluoromethylpyridine structure in “2-Amino-6-(trifluoromethyl)pyridine” plays a key role in its chemical reactions. The presence of fluorine and the pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Physical and Chemical Properties Analysis
“2-Amino-6-(trifluoromethyl)pyridine” is a solid with a melting point of 85-89 °C . It has an assay of 97% .
Scientific Research Applications
Synthesis of Functionalized Pyridines
The compound has been utilized in the synthesis of 2,4,6-trisubstituted pyridines through a process that involves intermolecular Michael addition/lactamization, thiophenol elimination, and N- to O-sulfonyl migration. This method allows for the generation of 2-sulfonate-substituted pyridines, which can be further derivatized to enhance structural diversity, highlighting its potential in creating complex pyridine-based structures for various scientific applications (Stark et al., 2013).
Catalytic Applications in Organic Synthesis
The acetic acid functionalized pyridinium salt, specifically 1-(carboxymethyl)pyridinium iodide, demonstrates its role as a reusable catalyst in the green, simple, and efficient synthesis of pyranopyrazole derivatives. This application showcases the compound's significance in facilitating organic synthesis reactions under environmentally friendly conditions (Moosavi‐Zare et al., 2016).
Coordination Chemistry and Polymer Formation
Research demonstrates the reactivity of pyridine-based carboxylic acids with Zn(II) salts, leading to the formation of coordination polymers and discrete metallomacrocycle structures under varying conditions. These findings contribute to the understanding of how pyridine derivatives can be employed in the creation of novel materials with potential applications in catalysis, molecular recognition, and the construction of functional supramolecular assemblies (Ghosh et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-amino-6-(trifluoromethyl)pyridin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-4(3-7(14)15)2-6(12)13-5/h1-2H,3H2,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPDLIDGLNLBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231494 | |
Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227515-77-6 | |
Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227515-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-(trifluoromethyl)-4-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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